SPDP-PEG6-t-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O9S2/c1-27(2,3)38-26(31)7-11-32-13-15-34-17-19-36-21-22-37-20-18-35-16-14-33-12-10-28-24(30)8-23-39-40-25-6-4-5-9-29-25/h4-6,9H,7-8,10-23H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPGKXODUIZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of Spdp Peg6 T Butyl Ester
Strategies for Oligomeric PEG Chain Elongation and Terminal Functionalization
The synthesis of monodisperse, or uniform, PEG chains is crucial for creating well-defined crosslinkers. Unlike the production of polydisperse PEG, which results in a mixture of chain lengths, the synthesis of discrete PEG (dPEG®) oligomers involves a step-by-step approach. acs.orgrsc.orgstratech.co.uk This allows for precise control over the molecular weight and structure of the final product.
Several strategies are employed for the controlled elongation of oligomeric PEG chains:
Iterative Coupling: This common method involves the sequential addition of PEG units. It can be unidirectional, building the chain from one end, or bidirectional, extending it from a central point. acs.org A key aspect of this approach is the use of protecting groups to prevent unwanted side reactions and ensure that the chain extends in a controlled manner. acs.org
Chain Doubling and Tripling: These strategies offer more rapid chain extension by coupling pre-synthesized PEG fragments.
The terminal hydroxyl groups of the PEG chain are the primary sites for functionalization. nih.gov To make these groups reactive for subsequent coupling reactions, they are often converted into better leaving groups through processes like tosylation or mesylation. mdpi.com This activation facilitates nucleophilic substitution, allowing for the introduction of various functional moieties. mdpi.com For heterobifunctional PEGs, orthogonal protection strategies are essential to allow for the selective modification of each terminus. rsc.org
Selective Incorporation of the N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) Moiety
The SPDP moiety is a heterobifunctional crosslinker in its own right, containing an NHS ester and a pyridyldithiol group. fishersci.atmedchemexpress.com The NHS ester reacts with primary amines, while the pyridyldithiol group reacts with sulfhydryl (thiol) groups. fishersci.at This allows for the specific linkage of molecules containing these respective functional groups.
The synthesis of SPDP itself typically involves a two-step procedure. First, 3-mercaptopropionic acid undergoes a thiol-disulfide exchange reaction with 2,2'-dipyridyl disulfide to form 2-carboxyethyl 2-pyridyl disulfide. google.com Subsequently, this intermediate is esterified with N-hydroxysuccinimide (NHS) to yield the final SPDP product. google.com
To create SPDP-PEG6-t-butyl ester, a precursor molecule, Amino-PEG6-t-butyl ester, is often utilized. sigmaaldrich.com The primary amine of the PEG linker reacts with the NHS ester of SPDP, forming a stable amide bond and attaching the SPDP moiety to the PEG chain. google.com This reaction is typically carried out in a buffer at a pH between 7.0 and 8.0.
Design and Synthesis of this compound Analogues with Modulated Linker Properties
The properties of the PEG linker, such as its length and flexibility, can significantly influence the characteristics of the final conjugate. mdpi.com By modifying the PEG chain, analogues of this compound can be synthesized with tailored properties.
Increasing the length of the PEG chain can enhance the water solubility of the conjugate and create a larger hydrodynamic volume, which can shield the attached molecule from enzymatic degradation and reduce immunogenicity. nih.gov Conversely, shorter PEG linkers may be desirable in applications where a more rigid connection is required.
The synthesis of these analogues follows similar principles to the synthesis of the parent compound. By starting with PEG chains of different, discrete lengths, a library of linkers with varying spacer arms can be created. acs.org Furthermore, the chemical nature of the linker can be altered by incorporating different functional groups or by creating branched structures, which can provide multiple attachment points. stratech.co.uk
Analytical Strategies for Confirming Research-Grade Compound Purity and Structure (Focus on methodological principles)
Ensuring the purity and confirming the structure of research-grade this compound is critical for its reliable use in downstream applications. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of PEGylated compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is often used, where the compound is separated based on its hydrophobicity. A pure compound will typically show a single, sharp peak in the chromatogram. researchgate.net
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound. For PEG derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is often used. rsc.org The observed molecular weight should match the calculated molecular weight of the target compound.
Mechanistic Principles of Reactivity and Conjugation Dynamics for Spdp Peg6 T Butyl Ester
Amine-Reactive Mechanisms of the N-Hydroxysuccinimide (NHS) Ester in Bioconjugation
The N-Hydroxysuccinimide (NHS) ester is a widely utilized reactive group for the modification of biomolecules, primarily targeting primary amines. glenresearch.comthermofisher.com In proteins, these primary amines are found at the N-terminus of polypeptide chains (α-amines) and on the side chain of lysine (B10760008) residues (ε-amines). thermofisher.com Due to their typical positive charge at physiological pH, lysine residues are generally located on the protein surface, making them accessible for conjugation without causing significant structural denaturation. thermofisher.com
The reaction mechanism involves the nucleophilic attack of a primary aliphatic amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a highly stable, covalent amide bond between the crosslinker and the target molecule. glenresearch.comthermofisher.com
The efficiency of this acylation reaction is pH-dependent. The reaction is typically performed in aqueous buffers with a pH range of 7.2 to 9. glenresearch.comthermofisher.combroadpharm.com In this range, a sufficient concentration of the deprotonated, nucleophilic primary amine is present to react with the ester. However, a significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH; for instance, the half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.comnih.gov Therefore, the reaction conditions, including protein concentration, buffer composition, and pH, must be carefully optimized to favor aminolysis over hydrolysis for efficient conjugation. glenresearch.comthermofisher.com Despite the competing hydrolysis, NHS esters remain a gold standard for amine modification due to the stability of the resulting amide linkage and the relatively mild reaction conditions required. nih.gov
| Parameter | Description | Typical Conditions/Notes | Reference |
|---|---|---|---|
| Target Functional Group | Primary aliphatic amines (-NH₂) | e.g., Lysine side chains, N-terminal amines of proteins. | glenresearch.comthermofisher.com |
| Reaction Product | Stable amide bond (-CO-NH-) | Covalent and generally considered irreversible under physiological conditions. | glenresearch.combroadpharm.com |
| Optimal pH Range | 7.2 - 9.0 | Balances amine reactivity with the rate of ester hydrolysis. Common buffers include phosphate, borate, or bicarbonate. | thermofisher.comthermofisher.com |
| Competing Reaction | Hydrolysis | The NHS ester reacts with water, yielding a carboxylic acid and inactivating the linker. The rate increases significantly with pH. | thermofisher.comnih.gov |
| Byproduct | N-hydroxysuccinimide (NHS) | Can be removed by dialysis or desalting. | thermofisher.com |
Reductively Cleavable Disulfide Bond Dynamics within Biochemical Environments
The disulfide bond (S-S) within the SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) moiety is a key feature, providing a cleavable linkage that is stable in general circulation but can be selectively broken under reducing conditions. broadpharm.com This functionality is particularly relevant for applications requiring the release of a conjugated molecule within the intracellular environment. cd-bioparticles.net
The cytoplasm of eukaryotic cells maintains a highly reducing environment, primarily due to a high concentration (millimolar range) of the tripeptide glutathione (B108866) (GSH). libretexts.orgresearchgate.netgoogle.com This is in stark contrast to the extracellular space, where glutathione concentrations are significantly lower (micromolar range), and disulfide bonds are generally stable. cd-bioparticles.netlibretexts.org
Cleavage of the disulfide bond occurs via a mechanism known as thiol-disulfide exchange. libretexts.orgwikipedia.org A thiolate anion (such as from GSH or other reducing agents like dithiothreitol (B142953), DTT) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bridge. wikipedia.org This results in the formation of a new, mixed disulfide and the release of the original thiol partner. In the context of SPDP-PEG6-t-butyl ester, the reaction with a sulfhydryl group on a target molecule first displaces a pyridine-2-thione leaving group. thermofisher.com The resulting disulfide-linked conjugate can then be cleaved by intracellular reducing agents like glutathione, releasing the conjugated molecule. libretexts.orgwikipedia.org This redox-sensitive cleavage is a cornerstone of many drug delivery systems designed to release their payload specifically inside target cells. broadpharm.comcd-bioparticles.net
| Reducing Agent | Description | Mechanism | Reference |
|---|---|---|---|
| Glutathione (GSH) | A tripeptide thiol, the major endogenous reducing agent in the cytoplasm. | Thiol-disulfide exchange. The high intracellular concentration drives the reaction towards cleavage. | libretexts.orgresearchgate.netgoogle.com |
| Dithiothreitol (DTT) | A common laboratory reagent for reducing disulfide bonds. | Contains two thiol groups, allowing it to form a stable intramolecular disulfide ring after reducing the target, driving the reaction to completion. | libretexts.orgwikipedia.orgcreative-proteomics.com |
| β-mercaptoethanol (β-ME) | A simple thiol compound used as a laboratory reductant. | Thiol-disulfide exchange. An excess is typically required to ensure complete cleavage. | researchgate.netcreative-proteomics.com |
| Tris(2-carboxyethyl)phosphine (TCEP) | An odorless, phosphine-based reducing agent. | Reduces disulfide bonds without generating a thiol byproduct. It is effective over a wider pH range than thiol-based reagents. | researchgate.net |
Acid-Labile Cleavage of the t-butyl Ester and its Kinetic Considerations
The tert-butyl (t-butyl) ester group serves as a protecting group for a carboxylic acid functionality. axispharm.comsigmaaldrich.com A key characteristic of t-butyl esters is their stability under basic and nucleophilic conditions but their susceptibility to cleavage under acidic conditions (acid-lability). nih.govlookchem.com This orthogonality provides an additional layer of chemical control in multi-step synthetic and bioconjugation strategies.
The cleavage mechanism is typically initiated by protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). stackexchange.com This is followed by the departure of the highly stable tertiary tert-butyl carbocation, leaving behind a carbamic acid (in the case of a carbamate) or a carboxylic acid. commonorganicchemistry.com The tert-butyl cation is then typically neutralized by deprotonation to form isobutylene (B52900) gas or is trapped by scavengers present in the reaction mixture. commonorganicchemistry.comnih.gov
The kinetics of this deprotection can be complex. Studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid (e.g., HCl), suggesting a general acid-catalyzed mechanism. researchgate.net However, with TFA, the kinetics can show an inverse dependence on the concentration of the trifluoroacetate (B77799) anion, indicating that the separation of a reversibly formed ion pair may be the rate-determining step. researchgate.net The reaction is commonly performed using neat TFA or TFA in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). nih.gov The choice of acid and reaction conditions allows for the selective removal of the t-butyl group, often in the presence of other protecting groups that are sensitive to different conditions. researchgate.net
| Reagent/Condition | Mechanism | Typical Application | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Acid-catalyzed cleavage via formation of a stable tert-butyl carbocation. | Commonly used in peptide synthesis and for deprotection of Boc groups and t-butyl esters. Often used in dichloromethane (DCM). | nih.govresearchgate.net |
| Hydrochloric Acid (HCl) | Protic acid-catalyzed hydrolysis. | Used in various organic solvents like dioxane or ethyl acetate (B1210297) for deprotection. | nih.govresearchgate.net |
| Lewis Acids (e.g., ZnBr₂, FeCl₃) | Coordination of the Lewis acid to the ester oxygen facilitates C-O bond cleavage. | Offers potential for chemoselective deprotection under milder or non-protic conditions. | nih.govresearchgate.net |
| Silica (B1680970) Gel | Acid-catalyzed cleavage on the silica surface. | A mild method for cleaving t-butyl esters by refluxing in a non-polar solvent like toluene. | lookchem.com |
Influence of PEG Spacer Length (PEG6) and Flexibility on Conjugation Efficiency and Molecular Presentation
The hexaethylene glycol (PEG6) chain acts as a spacer or linker arm, physically separating the reactive ends of the molecule. axispharm.combroadpharm.com The inclusion of a PEG spacer in a bioconjugation reagent has several well-documented advantages. rsc.orgnih.gov
First, the hydrophilic and flexible nature of the PEG chain enhances the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. axispharm.comaxispharm.comrsc.org Second, the spacer arm reduces steric hindrance. nih.govacs.org By distancing the reactive group from the bulk of the molecule to be conjugated, it allows for more efficient access to target sites on biomolecules, such as amine groups on a protein surface. nih.gov This can lead to higher conjugation efficiency and improved yields. rsc.org
The length of the PEG spacer is a critical parameter. nih.govresearchgate.netbeilstein-journals.org A PEG6 spacer provides a defined and flexible chain length that can help to optimize the presentation of the conjugated molecule. For example, in applications involving antigen-antibody binding, a spacer can project the antigen away from the surface of a carrier, improving its accessibility to the antibody binding site and increasing capture efficiency. nih.gov While longer PEG chains can further increase solubility and reduce immunogenicity, an intermediate length like PEG6 is often optimal. Studies have shown that conjugation efficiency and biological activity can vary with PEG length, with intermediate spacers (e.g., PEG4, PEG6) sometimes yielding better results than very short or very long ones. rsc.orgresearchgate.net The flexibility of the PEG chain allows it to adopt various conformations, which can be advantageous in bridging distances between binding sites, though this flexibility can also come with an entropic cost upon binding. nih.govbeilstein-journals.org
| Property | Influence of PEG Spacer | Significance of PEG6 Length | Reference |
|---|---|---|---|
| Solubility | Increases aqueous solubility of the reagent and final conjugate. | The hydrophilic ethylene (B1197577) glycol units improve solubility compared to hydrocarbon spacers. | axispharm.comaxispharm.comrsc.org |
| Steric Hindrance | Reduces steric clashes between the conjugated molecules or between the conjugate and a surface. | Provides sufficient distance to improve accessibility of reactive groups and binding sites. | nih.govacs.orgnih.gov |
| Conjugation Efficiency | Can improve reaction yields by overcoming steric limitations. | Studies show intermediate lengths like PEG6 can optimize drug loading in antibody-drug conjugates. | rsc.org |
| Flexibility & Presentation | Provides conformational flexibility, allowing the conjugated molecule to be presented effectively. | Allows the linker to span variable distances and adapt to binding interfaces. | nih.govbeilstein-journals.org |
| Aggregation | Reduces the propensity for aggregation of the final bioconjugate. | The PEG chain can shield hydrophobic patches on protein surfaces. | axispharm.com |
Chemo- and Regioselectivity in this compound Mediated Reactions for Research Applications
The utility of this compound in research stems from the distinct and controllable reactivity of its functional groups, which allows for high chemo- and regioselectivity. thermofisher.comnih.gov Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others. nih.gov The this compound is designed for sequential or orthogonal conjugation schemes.
The typical strategy involves a two-step process:
Amine-Selective Reaction: The NHS ester is first reacted with a molecule containing primary amines (e.g., a protein). thermofisher.comkorambiotech.com By controlling the pH (7.2-8.5), the reaction is highly selective for primary amines over other nucleophiles like thiols or hydroxyls, whose esters or thioesters are less stable. glenresearch.comnih.gov This step attaches the linker to the first molecule via a stable amide bond.
Thiol-Selective Reaction: The pyridyl disulfide end of the now-conjugated linker is then reacted with a second molecule containing a free sulfhydryl (thiol) group. thermofisher.comaxispharm.com This thiol-disulfide exchange reaction is highly chemoselective for thiols over a broad pH range, forming a cleavable disulfide bridge and releasing pyridine-2-thione. thermofisher.com Cysteine residues, due to their unique nucleophilicity and relatively low abundance in proteins, are excellent targets for this type of site-selective modification. nih.govresearchgate.netresearchgate.net
The t-butyl ester remains intact during these two steps. Its subsequent cleavage requires a completely different set of conditions (strong acid), providing an orthogonal deprotection strategy. researchgate.net This allows for the unmasking of a carboxylic acid group on the conjugate at a later stage, which could be used for further modifications or to alter the charge or properties of the final construct. This multi-faceted reactivity makes the crosslinker suitable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where a drug (with a thiol) is linked to an antibody (via lysines), and the resulting conjugate might have a protected functional group for other purposes. korambiotech.comtargetmol.com
Applications in Advanced Bioconjugation Research
Preparation of Site-Specific Protein and Peptide Conjugates for In Vitro Investigation
The ability to modify proteins and peptides at specific sites is crucial for understanding their structure and function without disrupting their biological activity. SPDP-PEG6-t-butyl ester is instrumental in preparing such site-specific conjugates for in vitro analysis. axispharm.com The primary strategy involves the introduction of a unique cysteine residue at a desired location on the protein or peptide sequence through site-directed mutagenesis. nih.gov The sulfhydryl group of this cysteine serves as a specific handle for reaction with the pyridyldithio group of the linker, forming a stable but reversible disulfide bond. axispharm.comnih.gov
This method offers significant advantages over non-specific labeling of amino groups (e.g., lysines), which are often abundant and can lead to heterogeneous products with compromised function. nih.govfrontiersin.org By using this compound, researchers can attach a single molecule—such as a fluorophore, a small molecule probe, or another biomolecule—at a precise location. The PEG6 spacer physically separates the attached molecule from the protein's surface, minimizing potential steric hindrance and preserving the protein's native conformation and activity. axispharm.com The cleavable nature of the disulfide bond also allows for the release of the conjugated partner under reducing conditions, a feature that can be exploited in various in vitro assays. axispharm.com
Development of Antibody-Drug Conjugate (ADC) Prototypes for Mechanistic Exploration
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.gov The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. nih.gov this compound serves as a valuable tool for constructing ADC prototypes for preclinical and mechanistic studies. sigmaaldrich.comsigmaaldrich.com
In this context, the linker's SPDP group reacts with sulfhydryl groups on the antibody, which can be generated by reducing native interchain disulfides or by engineering cysteine residues at specific sites. nih.gov The other end of the linker, after deprotection of the t-butyl ester to reveal a carboxylic acid, is then coupled to the cytotoxic payload. broadpharm.com The resulting conjugate utilizes a disulfide linkage, which is relatively stable in the bloodstream but is designed to be cleaved in the reducing environment inside a target cancer cell, releasing the potent drug. axispharm.com The hydrophilic PEG6 spacer can improve the solubility of the ADC, which is particularly important when conjugating hydrophobic drug molecules. axispharm.com The use of this linker allows researchers to systematically study how factors like drug-to-antibody ratio (DAR), conjugation site, and linker stability affect the ADC's performance in vitro. nih.gov
Functionalization of Oligonucleotides and Nucleic Acid Mimics for Biochemical and Biophysical Studies
The functionalization of oligonucleotides and their mimics is essential for their use as diagnostic probes, therapeutic agents, and tools in molecular biology. researchgate.netnih.gov this compound provides a means to conjugate these nucleic acids to other molecules of interest, such as peptides, proteins, or fluorescent labels. mdpi.com The process typically involves synthesizing an oligonucleotide with a thiol modification, often at the 5' or 3' terminus, which can then react with the linker's SPDP group.
Once conjugated, the t-butyl ester end can be deprotected and used as a handle for further reactions. dcchemicals.com For instance, it can be coupled to a fluorescent dye to create probes for hybridization assays or to a quencher molecule for use in biophysical studies like Fluorescence Resonance Energy Transfer (FRET) to investigate nucleic acid folding and interactions. The PEG6 spacer is beneficial as it provides spatial separation between the oligonucleotide and the conjugated moiety, preventing interference with hybridization or enzymatic recognition. mdpi.com This modular approach allows for the construction of sophisticated nucleic acid-based tools for detailed biochemical and biophysical investigations. researchgate.net
Engineering of Responsive Biopolymer Systems for Controlled Release Research
Smart biopolymers that respond to specific environmental stimuli are at the forefront of drug delivery research. researchgate.net this compound is particularly suited for engineering reduction-responsive systems due to the cleavable disulfide bond within its SPDP moiety. axispharm.com This disulfide linkage is stable under normal physiological conditions but is readily cleaved in environments with high concentrations of reducing agents like glutathione (B108866), which is found at elevated levels inside cells compared to the bloodstream.
Integration into Multivalent Bioconjugates for Ligand-Receptor Interaction Studies
Many biological processes are governed by multivalent interactions, where multiple ligands on one entity bind simultaneously to multiple receptors on another, leading to a significant increase in binding strength (avidity). nih.govnih.gov Studying these interactions requires the construction of well-defined multivalent probes. This compound can be used to synthesize these constructs by attaching multiple copies of a specific ligand to a central scaffold, such as a protein, polymer, or nanoparticle. axispharm.comgoogleapis.com
Application in Proteolysis-Targeting Chimeras (PROTACs) for Targeted Protein Degradation Research
Proteolysis-Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. frontiersin.orgbpsbioscience.comthermofisher.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). frontiersin.org
PEG-based linkers, including derivatives of this compound, are widely used in PROTAC design. sigmaaldrich.comsigmaaldrich.com In a typical synthetic scheme, the t-butyl ester is deprotected to a carboxylic acid and coupled to a ligand for the POI. The SPDP end is then reacted with a thiol-modified ligand for an E3 ligase (e.g., VHL or Cereblon). axispharm.com The resulting PROTAC molecule uses the cleavable disulfide bond as part of its structure. The length and flexibility of the PEG6 chain are optimized to span the distance between the POI and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation of the target protein by the proteasome. thermofisher.com This technology allows researchers to study the consequences of protein knockdown with high specificity, offering a powerful alternative to traditional inhibitors. bpsbioscience.comresearchgate.net
Applications in Materials Science and Nanotechnology Research
Surface Functionalization of Nanoparticles and Nanomaterials for Research Probes
The precise functionalization of nanoparticle surfaces is critical for developing sophisticated research probes for imaging, sensing, and delivery. researchgate.net SPDP-PEG6-t-butyl ester serves as a high-utility linker in this context, enabling the covalent attachment of specific biomolecules to nanomaterial surfaces such as gold nanoparticles (AuNPs) and quantum dots (QDs). researchgate.netmdpi.com
The process typically involves a multi-step strategy. For instance, a nanoparticle with a surface bearing primary amine groups can be reacted with the carboxyl end of the linker (after deprotection of the t-butyl ester). Subsequently, a thiol-containing biomolecule, such as a peptide, antibody fragment, or thiolated nucleic acid, can be conjugated to the pyridyldithio group of the surface-immobilized linker. This creates a stable, yet cleavable, linkage. The PEG6 spacer is crucial in this construct, as it extends the attached biomolecule away from the nanoparticle surface, enhancing its accessibility and biological activity while simultaneously minimizing non-specific interactions with other proteins, a phenomenon known as the "stealth" effect. scielo.org.za This reduction in non-specific binding is paramount for creating high-fidelity research probes that only interact with their intended target. plos.org Research has demonstrated the use of SPDP linkers to attach siRNA to AuNPs and to functionalize QDs for creating targeted nanohybrids for cellular imaging and detection. researchgate.netmdpi.com
Table of Functionalization Strategies:
| Nanomaterial | Surface Group | Linker Reaction Sequence | Target Biomolecule (Example) |
|---|---|---|---|
| Amine-modified Silica (B1680970) Nanoparticle | -NH₂ | 1. Deprotect t-butyl ester to get SPDP-PEG6-COOH. 2. Activate -COOH with EDC/NHS. 3. React with nanoparticle amines. | Thiolated DNA aptamer |
| Gold Nanoparticle (AuNP) | Au surface | 1. Synthesize a thiol-terminated linker (HS-PEG6-SPDP). 2. React thiol with AuNP surface. | Thiol-containing peptide |
Fabrication of Stimuli-Responsive Polymer Gels and Hydrogels with Cleavable Linkages
Stimuli-responsive hydrogels, or "smart" gels, are materials that undergo significant changes in their physical properties in response to external triggers. researchgate.net this compound is an ideal building block for creating such materials due to its two distinct cleavable functionalities.
The disulfide bond within the SPDP moiety is susceptible to cleavage in a reducing environment, such as in the presence of biological thiols like glutathione (B108866) (GSH), which is found at higher concentrations inside cells than outside. nanocs.netnih.gov This redox-responsiveness is widely exploited. The t-butyl ester group is, by contrast, stable in most biological conditions but can be hydrolyzed under acidic conditions (low pH). organic-chemistry.orgresearchgate.net This pH-sensitivity is relevant for targeting acidic environments found in tumors or within cellular endosomes. mdpi.com
In research, this dual-responsive linker can be used to crosslink polymer chains to form a hydrogel. The degradation of this hydrogel can be triggered by a change in pH or by a reducing agent. For example, polymer chains with pendant amine groups could be cross-linked using the carboxyl end of the linker, while other polymers with thiol groups could be incorporated via the SPDP end. Cleavage of either the disulfide or ester bond would lead to the breakdown of the gel network, resulting in the release of encapsulated contents or the dissolution of the material. google.comuu.nl
Controlled Grafting of Biomolecules onto Solid Substrates for Biosensor Development (Research Context)
In the development of advanced biosensors, the controlled and oriented immobilization of biorecognition elements (e.g., antibodies, enzymes) onto a transducer surface is critical for sensitivity and reliability. researchgate.net this compound facilitates this by providing a heterobifunctional linkage for covalent grafting.
For example, in an immunosensor, an antibody can be specifically thiolated or its native disulfide bonds in the hinge region can be gently reduced to yield free sulfhydryl groups. These thiol groups can then be reacted with a sensor surface previously functionalized with this compound (via its carboxyl end). This strategy ensures a site-specific, oriented attachment of the antibody, leaving its antigen-binding fragments (Fab) freely accessible for target binding. nih.gov This is a significant improvement over random conjugation methods, which can block the active sites and reduce sensor performance. researchgate.net The hydrophilic PEG6 spacer further enhances performance by acting as a barrier to prevent the non-specific adsorption of other molecules from the sample matrix onto the sensor surface, thereby improving the signal-to-noise ratio. researchgate.netresearchgate.net
Engineering of Self-Assembled Systems and Supramolecular Architectures with Tunable Disassembly
Self-assembly is a process where molecules spontaneously organize into ordered structures. Amphiphilic molecules, containing both hydrophobic and hydrophilic segments, often self-assemble in aqueous solutions to form structures like micelles or vesicles. acs.org The this compound linker can be incorporated into molecular building blocks to create self-assembled systems with built-in triggers for disassembly.
For instance, a hydrophobic molecule could be attached to one end of the linker, creating an amphiphile with a hydrophilic PEG tail. These molecules could self-assemble into nanoparticles. uu.nl The true innovation lies in the "tunable disassembly." google.com The presence of the disulfide bond allows these self-assembled architectures to be rapidly disassembled upon exposure to a reducing agent like Dithiothreitol (B142953) (DTT) or intracellular glutathione. uu.nl This redox-triggered disassembly can be used in research to study controlled release mechanisms. Similarly, if the stability of the self-assembled structure depends on the protonation state of the terminal carboxyl group, cleavage of the t-butyl ester at low pH could induce a structural rearrangement or disassembly. mdpi.com
Design of Novel Biomaterials for In Vitro Cell Culture Scaffolds and Tissue Engineering Research
Poly(ethylene glycol) (PEG) is a widely used base material for creating hydrogel scaffolds for tissue engineering due to its excellent biocompatibility and tunable mechanical properties. nih.govmdpi.com However, PEG itself is bio-inert and does not promote cell adhesion, which is necessary for many cell types. nih.gov
To overcome this limitation, scaffolds are often bio-functionalized with ligands such as the RGD (arginine-glycine-aspartic acid) peptide sequence, which promotes cell attachment. This compound is an effective tool for this modification. A pre-formed PEG hydrogel scaffold containing amine or thiol groups can be functionalized with the linker. Subsequently, cysteine-containing RGD peptides can be covalently grafted onto the scaffold via the SPDP group. This provides cells with the necessary adhesion cues to attach, spread, and proliferate within the 3D culture environment. dtic.mil The cleavable nature of the disulfide bond also offers possibilities for creating dynamic culture systems where cell-matrix tethers can be severed on demand, or for designing scaffolds that degrade at a controlled rate as cells begin to produce and remodel their own extracellular matrix. nih.gov
Applications in Molecular Probes and Diagnostic Research Pre Clinical Focus
Construction of Fluorescent and Luminescent Probes for Cellular Imaging Research
There is no specific information available in the reviewed literature detailing the use of SPDP-PEG6-t-butyl ester in the construction of fluorescent or luminescent probes for cellular imaging. In principle, the SPDP end of the molecule could be used to attach the linker to a thiol-containing biomolecule, and the deprotected carboxylic acid (from the t-butyl ester) could be conjugated to a fluorescent or luminescent reporter.
Development of Enzyme-Activatable Reporters for Biochemical Pathway Analysis
No research articles were identified that describe the use of this compound in the development of enzyme-activatable reporters. Such reporters often rely on a specific enzyme to cleave a part of the molecule, leading to a detectable signal. While the disulfide bond in the SPDP group is reducible, it is not typically a substrate for the types of enzymes usually targeted in these reporter systems.
Preparation of Affinity Ligands for Target Capture and Detection Methodologies
The scientific literature does not provide specific examples of this compound being used for the preparation of affinity ligands. Affinity ligands are used for the selective capture and purification of specific target molecules. nih.govnih.gov While the components of this compound are suitable for bioconjugation, no detailed methodologies for its use in creating such ligands have been published.
Design of Contrast Agents for In Vitro and Pre-Clinical Imaging Modalities (Excluding Human Clinical Data)
There is a lack of published research on the use of this compound in the design of contrast agents for pre-clinical imaging modalities like MRI or CT. nih.gov The development of such agents would involve conjugating this linker to a chelating agent for a paramagnetic metal ion or to a nanoparticle, a process for which no specific protocols involving this compound are available.
Engineering of Biosensors for Analyte Detection and Mechanistic Study
No specific studies detailing the engineering of biosensors using this compound were found. Biosensor development involves immobilizing a biological recognition element onto a transducer surface, a process that could potentially utilize a linker like this compound, but no such applications have been documented.
Advanced Research Considerations and Future Directions for Spdp Peg6 T Butyl Ester
Comparative Analysis of SPDP-PEG6-t-butyl ester with Alternative Cleavable and Non-Cleavable Linkers in Research Systems
In the realm of bioconjugation and drug delivery, the choice of linker is critical to the success of the resulting conjugate. This compound, with its cleavable disulfide bond, is often compared with other cleavable and non-cleavable linkers.
Cleavable Linkers: The disulfide bond in this compound is susceptible to cleavage in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione (B108866). This allows for the controlled release of a conjugated molecule. Other cleavable linkers include acid-labile linkers (e.g., hydrazones) and enzyme-cleavable peptide sequences. While acid-labile linkers are designed to break in the low pH of endosomes and lysosomes, they can sometimes exhibit instability in other acidic microenvironments in the body. Enzyme-cleavable linkers offer high specificity but can be limited by the expression levels of the target enzyme in the desired cellular location. mdpi.com The disulfide linkage of SPDP offers a more general intracellular release mechanism.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on stable amide or ether bonds, result in the payload being released only after the complete degradation of the carrier molecule (e.g., an antibody). biochempeg.com This can lead to greater stability in circulation and a potentially wider therapeutic window. biochempeg.com However, the active metabolite that is released still contains the linker and a portion of the carrier, which can affect its activity and cellular permeability. Studies have suggested that ADCs with non-cleavable linkers may exhibit lower systemic toxicity compared to those with cleavable linkers, which can prematurely release their payload. nih.gov
The PEG6 spacer in this compound enhances the solubility and reduces aggregation of the conjugate, a significant advantage over linkers with purely hydrocarbon spacers. axispharm.com The t-butyl ester provides a protected carboxylic acid, which can be deprotected under specific acidic conditions for further modification, adding a layer of synthetic versatility not present in many other linkers.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| SPDP (Disulfide) | Reduction (e.g., by glutathione) | Good intracellular release, hydrophilicity (with PEG), reversible linkage. axispharm.com | Potential for premature cleavage in circulation. nih.gov |
| Acid-Labile (e.g., Hydrazone) | Low pH | Targeted release in endosomes/lysosomes. | Potential instability in other acidic environments. |
| Enzyme-Cleavable (Peptide) | Specific proteases (e.g., cathepsins) | High specificity of release. mdpi.com | Dependent on enzyme expression levels. mdpi.com |
| Non-Cleavable (e.g., Amide) | Proteolytic degradation of the carrier | High plasma stability, potentially lower off-target toxicity. biochempeg.com | Released payload contains linker remnants, potentially affecting activity. biochempeg.com |
Challenges in Scalable Synthesis and Purification for High-Volume Research Applications
The synthesis of heterobifunctional PEG linkers like this compound for large-scale research applications presents several challenges. The preparation of well-defined, monodisperse PEG derivatives is often a multi-step process that can be resource-intensive. mdpi.comrsc.org
One common approach involves the sequential modification of the hydroxyl ends of a PEG molecule. rsc.org This requires precise control of reaction conditions to ensure high yields and prevent the formation of homobifunctional byproducts. The introduction of the SPDP moiety and the t-butyl ester group adds further complexity to the synthesis. The SPDP group, with its reactive pyridyldithiol functionality, can be sensitive to certain reagents and conditions. axispharm.com
Purification is another significant hurdle. The hydrophilic nature of the PEG chain can make extraction and separation from aqueous media challenging. Chromatographic techniques are often necessary to achieve the high purity required for many applications, but these can be difficult and costly to scale up. Ensuring the final product is free from starting materials, reagents, and byproducts is crucial, as even small impurities can have a significant impact on downstream applications.
Exploring Orthogonal Reactivities for Multi-Component System Assembly and Complex Molecular Design
The structure of this compound offers multiple points for orthogonal chemical reactions, making it a valuable tool for the construction of complex molecular architectures. The term "orthogonal" refers to chemical reactions that can occur in the same pot without interfering with each other.
The pyridyldithiol group of the SPDP moiety selectively reacts with sulfhydryl groups to form a disulfide bond. axispharm.com This reaction is highly specific and proceeds under mild conditions. The t-butyl ester, on the other hand, is a protecting group for a carboxylic acid that can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). stackexchange.com This deprotection reveals a free carboxylic acid that can then be coupled to an amine-containing molecule using standard peptide coupling chemistry.
This orthogonal reactivity allows for the sequential or simultaneous conjugation of different molecules. For example, a protein with a free cysteine residue could be attached to the SPDP end of the linker. Subsequently, the t-butyl ester could be deprotected, and a second molecule, such as a fluorescent dye or a small molecule drug with an amine group, could be attached to the newly exposed carboxylic acid. This step-wise approach provides precise control over the final structure of the multi-component system. The development of dually reactive linkers with orthogonal functional groups is an active area of research. nih.govbohrium.com
Potential for Integration into High-Throughput Screening Methodologies for Chemical Library Synthesis
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds. Cleavable linkers like this compound have significant potential for integration into HTS workflows, particularly in the context of DNA-encoded library (DEL) synthesis. decltechnology.comresearchgate.net
In a DEL, each small molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. youtube.com The synthesis of these libraries often involves a "split-and-pool" strategy where a solid support is divided into multiple portions, each reacting with a different building block, and then pooled back together. researchgate.net A cleavable linker would allow for the release of the small molecule from the DNA tag after affinity-based selection, enabling its identification and further characterization without the interference of the bulky DNA tag.
The SPDP moiety could be used to attach the initial building block to a solid support or a scaffold, while the t-butyl ester protected carboxyl group could be deprotected and used for further diversification of the library. The cleavable nature of the disulfide bond would then allow for the release of the final library members for screening. The use of safety-catch linkers, which require an activation step before cleavage, is also a strategy employed in high-throughput synthesis. nih.gov
Emerging Trends in Reagent Design Utilizing Modular Linker Architectures with SPDP-PEG-t-butyl ester components
The design of linkers for applications such as antibody-drug conjugates (ADCs) is increasingly moving towards modular approaches. nih.govtmu.edu.tw This involves the use of well-defined building blocks that can be easily combined to create linkers with tailored properties. SPDP-PEG-t-butyl ester can be considered a modular component in this context.
One emerging trend is the development of self-immolative linkers. iris-biotech.debohrium.comnih.govresearchgate.netnih.gov These are linkers that, upon a specific triggering event (such as the cleavage of a disulfide bond), undergo a cascade of electronic rearrangements that lead to the release of the payload in its unmodified form. iris-biotech.de The disulfide bond of an SPDP-like moiety could serve as the trigger for such a self-immolative cascade.
The PEG6 spacer provides hydrophilicity and the t-butyl ester offers a latent reactive handle, making this compound a versatile building block for constructing more complex and functional linker systems. The ability to fine-tune linker properties such as length, cleavability, and steric hindrance is crucial for optimizing the performance of bioconjugates. frontiersin.org
Addressing Potential Immunogenicity of PEG Moieties in In Vitro and Ex Vivo Research Models
While polyethylene (B3416737) glycol (PEG) is generally considered to be non-immunogenic and is widely used to reduce the immunogenicity of therapeutic proteins and nanoparticles, there is growing evidence that PEG itself can elicit an immune response. acs.orgresearchgate.netfrontiersin.orgnih.gov Pre-existing and treatment-induced anti-PEG antibodies have been detected in humans. acs.orgresearchgate.net
In in vitro and ex vivo research models, the potential immunogenicity of the PEG6 moiety in this compound should be considered. For example, in cell-based assays, the presence of anti-PEG antibodies in the culture medium could lead to the aggregation and clearance of the PEGylated conjugate, affecting the experimental outcome. Ex vivo studies using primary cells or tissues from different donors should account for the possible presence of pre-existing anti-PEG antibodies. nih.govresearchgate.net
Conclusion
Synthesis of SPDP-PEG6-t-butyl ester's Contribution to Advancing Chemical Biology and Materials Science Research
The synthesis and application of this compound have notably advanced research in chemical biology and materials science by providing a versatile crosslinking reagent. In chemical biology, this linker facilitates the conjugation of various biomolecules. The SPDP group allows for the specific and reversible attachment to thiol-containing molecules such as cysteine residues in proteins and peptides, forming a cleavable disulfide bond. axispharm.com This feature is particularly valuable for applications like antibody-drug conjugates (ADCs), where a therapeutic agent can be released from an antibody under specific reducing conditions within a target cell. biochempeg.com The PEG6 spacer enhances the water solubility and biocompatibility of the resulting conjugates, which is crucial for biological applications. chempep.comcreativepegworks.com
In the realm of materials science, this compound is instrumental in the surface functionalization of nanoparticles and other materials. creativepegworks.com The linker can be used to attach biomolecules to the surface of gold nanoparticles or quantum dots, creating sophisticated biosensors and imaging agents. The controlled length of the PEG6 spacer helps to prevent non-specific protein adsorption and maintain the biological activity of the conjugated molecules. chempep.com The t-butyl ester serves as a protecting group for a carboxylic acid, which upon deprotection, allows for further modification, enabling the creation of multifunctional materials. axispharm.com
The general synthetic approach for heterobifunctional PEG linkers often involves the sequential modification of a symmetrical PEG diol, ensuring precise control over the terminal functionalities. mdpi.com
Table 1: Key Functional Moieties of this compound and Their Research Applications
| Functional Moiety | Chemical Group | Key Function in Research | Fields of Application |
| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | Reacts with sulfhydryl groups to form a cleavable disulfide bond. | Chemical Biology, Drug Delivery |
| PEG6 | Hexaethylene Glycol | Provides a hydrophilic and flexible spacer, enhances solubility, and reduces immunogenicity. | Chemical Biology, Materials Science |
| t-butyl ester | tert-Butyl ester | Protects a carboxylic acid group, which can be deprotected for further conjugation. | Organic Synthesis, Materials Science |
Persistent Challenges and Unanswered Questions in its Academic Application
A significant challenge in the application of PEGylated compounds, in general, is the potential for the induction of anti-PEG antibodies. ekb.eg While PEG is generally considered to have low immunogenicity, repeated administration of PEGylated molecules can lead to an immune response, affecting their pharmacokinetic properties. ekb.eg Further research is needed to fully understand the factors that contribute to the immunogenicity of specific PEG linkers like this compound.
Another area that requires more investigation is the stability of the disulfide bond in various biological environments. While cleavable by reducing agents like dithiothreitol (B142953) (DTT), the in vivo stability and release kinetics of conjugated molecules can vary depending on the local redox environment. thermofisher.com Understanding and predicting this behavior is crucial for designing effective drug delivery systems. Furthermore, the hydrophobicity of certain linker components can sometimes lead to poor water solubility of the final conjugate, impacting its utility in physiological settings. nih.gov
Table 2: Summary of Challenges in the Academic Use of Heterobifunctional PEG Linkers
| Challenge | Description | Potential Mitigation Strategies |
| Synthesis Complexity | Multi-step synthesis with potential for low yields and difficult purification. | Development of more efficient and streamlined synthetic routes. |
| Immunogenicity | Potential for the generation of anti-PEG antibodies upon repeated administration. | Investigation of less immunogenic alternatives to PEG or modification of the PEG structure. |
| Disulfide Bond Stability | Unpredictable cleavage of the disulfide bond in different biological environments. | Design of linkers with tunable stability or alternative cleavable functionalities. |
| Solubility Issues | Potential for reduced water solubility of the final conjugate. | Optimization of the linker structure to enhance hydrophilicity. |
Future Outlook for Novel Applications and Derivatives of this compound in Emerging Research Fields
The future for this compound and its derivatives looks promising, with potential applications in several emerging research fields. In the area of proteomics, cleavable crosslinkers are increasingly used in combination with mass spectrometry to study protein-protein interactions. acs.orgnih.gov Derivatives of this compound with different spacer lengths or alternative reactive groups could be developed to probe cellular interaction networks with greater precision.
The development of "smart" materials that respond to specific stimuli is another exciting avenue. The cleavable disulfide bond in the SPDP moiety could be exploited to create hydrogels or other materials that degrade and release a payload in response to a reducing environment, which is characteristic of the intracellular space and some disease states.
Furthermore, the principles behind the design of this compound can be applied to the development of novel linkers for Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker is a critical component of a PROTAC, and the modular nature of molecules like this compound provides a framework for creating new linkers with optimized properties for this application. nih.gov The development of linkers with novel cleavage sites, such as those sensitive to light or specific enzymes, will continue to expand the capabilities of this technology. biorxiv.orgresearchgate.net
As our understanding of biological systems becomes more sophisticated, the demand for precisely engineered chemical tools will continue to grow. This compound and the next generation of related linkers will undoubtedly play a crucial role in meeting this demand and enabling new discoveries in medicine and materials science.
Q & A
Q. How can researchers optimize reaction conditions for this compound in protein conjugation studies?
- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables such as pH (6.5–8.5), molar ratios (1:1 to 1:5 linker-to-protein), and reaction time (1–24 hours). Measure conjugation efficiency via SDS-PAGE or size-exclusion chromatography. Include controls (e.g., unconjugated protein) to distinguish nonspecific binding. Data should be analyzed using ANOVA to identify statistically significant factors .
Q. What are the critical storage conditions to maintain this compound stability?
- Methodological Answer : Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis of the tert-butyl ester. For solution-phase storage, use inert solvents (e.g., dry DMSO) and avoid repeated freeze-thaw cycles. Stability can be assessed by comparing HPLC profiles before and after storage intervals, with degradation thresholds set at <10% over six months .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crosslinking efficiency when using this compound under varying redox conditions?
- Methodological Answer : Discrepancies may arise from competing thiol-disulfide exchange reactions or steric hindrance from PEG spacers. Design comparative experiments with alternative linkers (e.g., PEG12 or non-PEGylated SPDP derivatives) and measure reaction kinetics via stopped-flow spectroscopy. Use multivariate regression to correlate spacer length, redox potential, and conjugation yield. Critical evaluation of data should include sensitivity analyses to identify confounding variables .
Q. What strategies mitigate aggregation during antibody-drug conjugate (ADC) synthesis using this compound?
- Methodological Answer : Aggregation may result from hydrophobic interactions or overmodification. Optimize drug-to-antibody ratio (DAR) via stepwise conjugation and monitor aggregation using dynamic light scattering (DLS). Introduce hydrophilic spacers (e.g., additional PEG units) or site-specific conjugation techniques (e.g., engineered cysteine residues). Validate with in vitro assays to ensure retained antibody functionality .
Q. How should conflicting data on this compound’s cytotoxicity in cell-based assays be analyzed?
- Methodological Answer : Contradictions may stem from cell-line-specific metabolic activity or residual solvent traces. Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) with controls for solvent cytotoxicity (e.g., DMSO-only groups). Use LC-MS to quantify free linker in supernatants. Apply meta-analysis frameworks (e.g., PICOT) to contextualize findings within existing literature, emphasizing dose-response relationships and assay sensitivity thresholds .
Q. What computational modeling approaches predict the solvation dynamics of this compound in aqueous vs. organic phases?
- Methodological Answer : Use molecular dynamics (MD) simulations to model PEG chain flexibility and tert-butyl ester hydrophobicity. Parameters include radial distribution functions for water molecules around PEG oxygens and free energy calculations for ester hydrolysis. Validate predictions experimentally via NMR solvent perturbation studies or fluorescence quenching assays .
Data Analysis & Validation Frameworks
Q. How can researchers ensure statistical robustness when comparing this compound to alternative linkers?
- Methodological Answer : Apply the FINER criteria to define study feasibility and relevance. For hypothesis testing, use power analysis to determine sample size (α=0.05, β=0.2). Report effect sizes (e.g., Cohen’s d for conjugation efficiency differences) and confidence intervals. Address threats to validity (e.g., batch variability) via randomization and blinding during data collection .
Q. What methodologies validate the absence of unintended byproducts in this compound-mediated conjugates?
- Methodological Answer : Combine high-resolution MS/MS for identifying low-abundance adducts and tandem mass tag (TMT) labeling for quantitative proteomic analysis. Cross-reference results with databases of known linker degradation products. For functional validation, perform competitive inhibition assays to confirm target specificity .
Ethical & Reproducibility Considerations
Q. How should researchers document this compound synthesis protocols to meet reproducibility standards?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include detailed synthetic routes (e.g., reaction stoichiometry, purification steps), raw spectral data, and batch-specific QC metrics in supplementary materials. Use electronic lab notebooks (ELNs) with version control to track protocol iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
